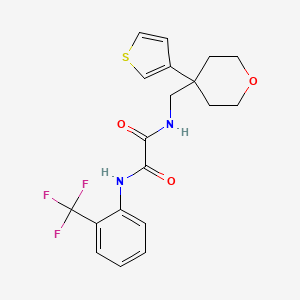
N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H19F3N2O3S and its molecular weight is 412.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a complex organic compound notable for its unique structural features, which include a thiophene moiety and a tetrahydropyran unit. This article presents an overview of its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H19F3N2O3S, with a molecular weight of 412.4 g/mol. The compound's structure is characterized by the following components:
| Component | Description |
|---|---|
| Thiophene Ring | Contributes to the electronic properties and potential biological interactions. |
| Tetrahydropyran Unit | Enhances solubility and stability in biological systems. |
| Trifluoromethyl Group | Increases lipophilicity, potentially affecting membrane permeability. |
| Oxalamide Functional Group | Known for its role in various biological activities, including enzyme inhibition. |
Biological Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : The oxalamide derivatives have shown promise in inhibiting bacterial growth, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
- Cytotoxic Effects : Research indicates that this compound may induce apoptosis in cancer cells by modulating key signaling pathways related to cell survival and proliferation.
- Enzyme Inhibition : The unique structural features allow for interaction with specific enzymes, potentially leading to inhibition of their activity, which is crucial for various metabolic processes.
Case Studies
A study involving the synthesis of related oxalamides demonstrated their effectiveness against various pathogens. For instance, a derivative exhibited an EC50 below 10 μM against Leishmania species, indicating strong potential as an antileishmanial agent . Another study highlighted the ability of similar compounds to increase reactive oxygen species (ROS) levels in parasites, leading to cell death due to oxidative stress .
The proposed mechanism of action for this compound includes:
- Binding Interactions : The thiophene and tetrahydropyran rings facilitate binding through hydrogen bonding and π–π interactions with biological targets such as enzymes or receptors.
- Modulation of Enzyme Activity : By interacting with key amino acids in enzyme active sites, the compound may alter enzyme kinetics, leading to reduced activity or complete inhibition.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Tetrahydropyran Ring : Utilizing appropriate starting materials and reagents under controlled conditions.
- Attachment of the Thiophene Moiety : This step often requires specific catalysts to facilitate the reaction between the tetrahydropyran derivative and thiophene.
- Oxalamide Formation : The final step involves coupling the intermediate with an appropriate amine to form the oxalamide structure.
特性
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)14-3-1-2-4-15(14)24-17(26)16(25)23-12-18(6-8-27-9-7-18)13-5-10-28-11-13/h1-5,10-11H,6-9,12H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOIHCCAJHTUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














